2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-hydroxycyclohexyl)acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-hydroxycyclohexyl)acetamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-hydroxycyclohexyl)acetamide typically involves multiple steps. One common method involves the reaction of benzenesulfonyl chloride with 3-nitroaniline to form N-(benzenesulfonyl)-3-nitroaniline. This intermediate is then reacted with 2-hydroxycyclohexylamine and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-hydroxycyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), sodium hydroxide (for hydrolysis), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while hydrolysis of the acetamide group produces a carboxylic acid and an amine .
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-hydroxycyclohexyl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-hydroxycyclohexyl)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzenesulfonyl group can form strong interactions with proteins or enzymes. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(benzenesulfonyl)acetamide: Similar structure but lacks the nitro and hydroxycyclohexyl groups.
N-(benzenesulfonyl)-3-nitroaniline: Similar structure but lacks the hydroxycyclohexyl group.
N-(2-hydroxycyclohexyl)acetamide: Similar structure but lacks the benzenesulfonyl and nitro groups.
Uniqueness
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-hydroxycyclohexyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-hydroxycyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c24-19-12-5-4-11-18(19)21-20(25)14-22(15-7-6-8-16(13-15)23(26)27)30(28,29)17-9-2-1-3-10-17/h1-3,6-10,13,18-19,24H,4-5,11-12,14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPNPDAPYZRGSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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